molecular formula C13H19NO3S2 B2927526 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2320686-03-9

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2927526
CAS No.: 2320686-03-9
M. Wt: 301.42
InChI Key: PQBSUMUBIOHHIP-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a tetrahydro-2H-thiopyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This core can be synthesized through the reaction of thiophene-2-carboxylic acid with ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production requires careful control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound, such as thiophene-2-carboxylic acid amides.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential pharmacological properties. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene-2-carboxylic acid core but differ in their substituents and functional groups.

  • Tetrahydro-2H-thiopyran derivatives: These compounds have similar ring structures but may have different substituents attached to the ring.

  • Carboxamide derivatives: These compounds contain the carboxamide group but differ in their core structures and substituents.

Uniqueness: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide stands out due to its combination of a thiophene ring, a tetrahydro-2H-thiopyran ring, and a carboxamide group. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c15-5-6-17-13(3-8-18-9-4-13)10-14-12(16)11-2-1-7-19-11/h1-2,7,15H,3-6,8-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSUMUBIOHHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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